molecular formula C7H3KN4O3 B1430126 Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate CAS No. 1351615-33-2

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1430126
CAS No.: 1351615-33-2
M. Wt: 230.22 g/mol
InChI Key: GEPMPCQFMIRBAK-UHFFFAOYSA-M
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Description

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate is a chemical building block designed for medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole heterocycle is a privileged scaffold in pharmaceutical development due to its unique bioisosteric properties, where it can serve as a stable equivalent for ester and amide functional groups, potentially enhancing the metabolic stability of lead compounds . This versatility allows researchers to utilize this compound in the synthesis of novel molecules with a wide spectrum of biological activities. Derivatives based on the 1,2,4-oxadiazole core have demonstrated significant pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, antiviral, and central nervous system-related activities . The integration of the pyrazine ring further expands the possibilities for molecular design and interaction with biological targets. This compound is intended for use in constructing diverse chemical libraries for high-throughput screening and in the rational design of targeted therapeutic agents. For Research Use Only. Not for use in humans.

Properties

IUPAC Name

potassium;3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3.K/c12-7(13)6-10-5(11-14-6)4-3-8-1-2-9-4;/h1-3H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPMPCQFMIRBAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3KN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351615-33-2
Record name potassium 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C7_7H6_6KN4_4O3_3
CAS Number : 1351615-33-2
Molecular Weight : 206.24 g/mol
IUPAC Name : Potassium 3-(2-pyrazinyl)-1,2,4-oxadiazole-5-carboxylate

Medicinal Chemistry

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate has garnered attention for its potential as a pharmacological agent. It is structurally related to oxadiazole derivatives, which have been shown to exhibit various biological activities.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated against multiple human tumor cell lines. A notable study demonstrated that derivatives showed IC50_{50} values as low as 0.003 µM against certain cancer cell lines, indicating potent anticancer activity .

CompoundCell LineIC50_{50} (µM)
Compound AOVXF 8992.76
Compound BPXF 17529.27
Potassium 3-pyrazin-2-yl derivativeVarious<0.003

GPBAR1 Agonism

The compound has also been studied for its role as a G-protein bile acid receptor 1 (GPBAR1) agonist. GPBAR1 is implicated in metabolic regulation and inflammation. Research has shown that certain oxadiazole derivatives can selectively activate GPBAR1, offering potential therapeutic strategies for conditions such as type 2 diabetes and non-alcoholic fatty liver disease .

Agricultural Applications

There is emerging interest in the use of potassium salts of oxadiazoles in agriculture due to their potential as fungicides and herbicides. The structural characteristics of these compounds allow them to interact with biological systems in plants, potentially leading to enhanced growth or protection against pathogens.

Material Science

This compound can also be utilized in the development of new materials. Its unique chemical structure allows for the synthesis of polymers with specific properties such as increased thermal stability or enhanced electrical conductivity.

Case Study 1: Antitumor Activity Evaluation

In a study published in Nature, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties against a panel of human tumor cell lines. The results indicated that several compounds exhibited significant cytotoxicity, with some derivatives showing enhanced selectivity towards specific cancer types .

Case Study 2: GPBAR1 Activation

Another study focused on the design and synthesis of non-steroidal GPBAR1 agonists based on the oxadiazole scaffold. The findings suggested that these compounds could effectively activate GPBAR1 while maintaining selectivity over other bile acid receptors, paving the way for novel treatments for metabolic disorders .

Mechanism of Action

The mechanism of action of Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 1,2,4-oxadiazole-5-carboxylate backbone but differ in substituents at position 3:

Compound Name CAS Number Substituent (Position 3) Molecular Formula Molar Mass (g/mol) Purity Storage Conditions Key References
Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate 1351615-33-2 Pyrazin-2-yl C₇H₃KN₄O₃ 230.23 N/A Room temperature
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate 1240605-84-8 Methyl C₄H₃KN₂O₃ 166.18 95% Inert atmosphere, room temp
Potassium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate 2173992-51-1 tert-Butyl C₇H₉KN₂O₃ 208.26 96% Not specified
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate PK01793E-2 Cyclopentyl C₁₀H₁₄N₂O₃ 210.23 N/A Avoid heat, direct sunlight
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate 259150-97-5 Phenyl C₁₀H₈N₂O₃ 204.18 95%+ N/A

Key Observations :

  • Electronic Effects : Pyrazine (a diazine ring) introduces electron-withdrawing nitrogen atoms, which may enhance coordination with metal ions or modulate pharmacological activity compared to alkyl or aryl substituents .

Physicochemical Properties and Stability

  • Thermal Stability: Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate is stable under normal conditions but decomposes upon exposure to strong oxidizers . Potassium salts generally exhibit higher thermal stability than their ester counterparts due to ionic character .
  • Solubility: Limited data are available, but potassium carboxylates are typically water-soluble, whereas esters (e.g., ethyl or methyl derivatives) are more lipophilic .
  • Hazard Profile : Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate carries warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . In contrast, pyrazine-containing analogues lack explicit hazard data, suggesting a need for further toxicological studies .

Biological Activity

Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C6_{6}H4_{4}KN3_{3}O3_{3}
Molecular Weight : 202.23 g/mol
CAS Number : 1351615-33-2

The compound features a pyrazine ring fused with an oxadiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound primarily involves:

  • Target Interaction : The compound likely interacts with specific enzymes or receptors, influencing various biochemical pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, similar to other oxadiazole derivatives that have shown inhibitory effects on enzymes like tyrosinase .
  • Metal Chelation : The presence of nitrogen atoms in the oxadiazole structure allows for potential chelation with metal ions, which can modulate enzymatic activity .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial and anticancer activities. For instance:

  • Antimicrobial Activity : Various oxadiazole compounds have been tested against bacterial strains, showing significant inhibition rates. This compound's structural similarity to these compounds suggests potential antimicrobial efficacy.
  • Anticancer Activity : Studies on related compounds have revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Screening : In a preclinical study involving various cancer cell lines (e.g., HeLa and MCF7), related oxadiazole compounds exhibited IC50 values ranging from 0.5 to 5 µM, indicating significant cytotoxicity against these cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential:

  • Absorption : The compound's solubility in biological fluids influences its absorption rate.
  • Distribution : Once absorbed, the compound's distribution is affected by plasma protein binding and tissue permeability.
  • Metabolism and Excretion : Understanding the metabolic pathways is crucial for predicting the compound's efficacy and safety profile.

Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivitySignificant inhibition against Staphylococcus aureus and E. coli
Anticancer ActivityIC50 values between 0.5 - 5 µM against HeLa and MCF7 cell lines
MechanismPotential enzyme inhibition and metal chelation effects

Q & A

Q. What are the recommended synthetic routes for Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate?

The synthesis of oxadiazole carboxylates typically involves cyclization reactions between amidoximes and activated carbonyl derivatives. For example, ethyl esters of structurally analogous compounds (e.g., ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate) are synthesized via coupling of carboxylic acid derivatives with hydroxylamine intermediates, followed by cyclization under acidic or thermal conditions . To obtain the potassium salt, hydrolysis of the ethyl ester group using aqueous potassium hydroxide (KOH) in a polar solvent (e.g., ethanol/water) is a plausible route. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the potassium salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the absence of ester groups (post-hydrolysis) and verify pyrazine ring substitution patterns .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to assess purity and molecular ion peaks .
  • Elemental Analysis : Quantify potassium content via ICP-MS or flame photometry to validate salt formation .

Q. What safety precautions are necessary for handling this compound?

While specific toxicity data for this compound is unavailable, analogous oxadiazole derivatives require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for oxadiazole derivatives?

Structural ambiguities (e.g., bond lengths, ring conformations) can arise due to polymorphism or twinning. Utilize the SHELX suite (SHELXL/SHELXD) for high-resolution refinement, leveraging Fourier map analysis to identify disordered regions. For challenging cases, complementary techniques like PXRD or electron diffraction are recommended . Cross-validation with computational methods (DFT-optimized geometries) can further resolve discrepancies .

Q. What experimental strategies optimize the stability of this compound under physiological conditions?

  • pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–10) at 37°C, monitoring via HPLC for hydrolysis products (e.g., pyrazine carboxylic acid) .
  • Thermal Analysis : TGA/DSC to identify decomposition thresholds (>150°C typical for oxadiazoles) .
  • Light Sensitivity : UV-Vis spectroscopy under UVA/UVB exposure to assess photolytic degradation .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Isotopic Labeling : Use 15^{15}N-labeled pyrazine precursors to track nitrogen migration during ring-opening reactions .
  • Kinetic Studies : Monitor reaction intermediates via in situ FTIR or Raman spectroscopy to identify rate-determining steps .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and validate proposed mechanisms .

Methodological Challenges and Data Gaps

Q. How should researchers address the lack of ecotoxicological data for this compound?

  • Tiered Testing : Begin with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). If EC50_{50} < 10 mg/L, proceed to chronic studies .
  • In Silico Prediction**: Tools like ECOSAR or TEST can estimate toxicity profiles based on structural analogs .

Q. What strategies mitigate inconsistencies in synthetic yields reported across studies?

  • DoE Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., reaction temperature, stoichiometry of KOH) impacting hydrolysis efficiency .
  • Byproduct Analysis : LC-MS/MS to identify side products (e.g., unreacted esters or dimerization species) that reduce yield .

Key Data Parameters for Reporting

ParameterMethodReference Standards
Melting PointDSCUSP <741>
PurityHPLC-UV (≥95%)ICH Q2(R1)
HygroscopicityDynamic Vapor SorptionUSP <1112>
SolubilityShake-flask (pH 7.4)OECD 105

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Potassium 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate

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